2-Fluorothiophene-3-carbonitrile

Description

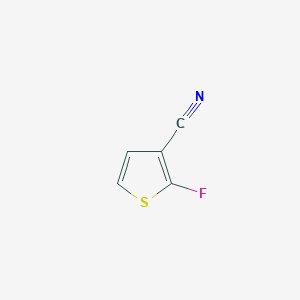

2-Fluorothiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a fluorine atom at the 2-position and a cyano group at the 3-position. Its molecular formula is C₅H₂FNS, with a molecular weight of 127.14 g/mol. Fluorine's strong electronegativity and small atomic radius impart unique electronic and steric properties to this compound, making it valuable in pharmaceutical and materials chemistry.

Properties

CAS No. |

1956322-91-0 |

|---|---|

Molecular Formula |

C5H2FNS |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-fluorothiophene-3-carbonitrile |

InChI |

InChI=1S/C5H2FNS/c6-5-4(3-7)1-2-8-5/h1-2H |

InChI Key |

ATTDMXVYXTTYCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorothiophene-3-carbonitrile can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of 2-cyano-3-chlorothiophene with cesium fluoride in dimethyl sulfoxide yields 2-cyano-3-fluorothiophene . Another method involves the use of gaseous sulfur trifluoride (SF3+) as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and material science industries .

Chemical Reactions Analysis

Types of Reactions

2-Fluorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Stille reactions.

Common Reagents and Conditions

Common reagents used in these reactions include cesium fluoride, sulfur trifluoride, and various metal catalysts. Reaction conditions often involve the use of solvents like dimethyl sulfoxide and specific temperature and pressure settings to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Fluorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyano group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound of interest in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Fluorine vs.

- Amino vs. Fluoro: The -NH₂ group in amino derivatives (e.g., 2-Amino-5-methylthiophene-3-carbonitrile) activates the thiophene ring toward electrophilic substitution, while fluorine deactivates it .

- Nitroanilino Substituent: The nitro group in 5-Methyl-2-(2-nitroanilino)-thiophene-3-carbonitrile introduces strong electron-withdrawing effects, decreasing ring electron density and favoring nucleophilic attack .

Physical and Chemical Properties

Key Observations :

- The nitroanilino derivative’s high melting point (259.28°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding or π-π stacking .

Biological Activity

2-Fluorothiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits various biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Activity : Preliminary data indicates that it possesses antimicrobial properties, particularly against certain bacterial strains.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer). The results showed that the compound exhibited moderate to high cytotoxicity with IC50 values ranging from 20 to 50 µM depending on the cell line tested.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| PC-3 | 30 | Cell cycle arrest |

| HeLa | 45 | Enzyme inhibition |

Antimicrobial Activity

In vitro studies demonstrated that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 60 µM.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 35 |

| Pseudomonas aeruginosa | 60 |

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. The presence of the fluorine atom and the cyano group are critical for enhancing its interaction with biological targets. Molecular docking studies have indicated favorable binding interactions with target proteins, suggesting a potential for further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.